N-[4-(Hydroxymethyl)phenethyl]acetamide
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Overview
Description
N-[4-(Hydroxymethyl)phenethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenethyl]acetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
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Step 1: Formation of Intermediate
Reactants: 4-(Hydroxymethyl)benzaldehyde and ethylamine
Conditions: Solvent (ethanol or methanol), catalyst (hydrochloric acid)
Reaction: The aldehyde group of 4-(hydroxymethyl)benzaldehyde reacts with ethylamine to form an imine intermediate.
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Step 2: Acetylation
Reactants: Imine intermediate and acetic anhydride
Conditions: Solvent (ethanol or methanol), catalyst (sulfuric acid)
Reaction: The imine intermediate undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydroxymethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-{2-[4-(Carboxymethyl)phenyl]ethyl}acetamide.
Reduction: Formation of N-{2-[4-(Aminomethyl)phenyl]ethyl}acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Hydroxymethyl)phenethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Hydroxymethyl)phenethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetamide group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Hydroxyethyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Uniqueness
N-[4-(Hydroxymethyl)phenethyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
61629-91-2 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,13H,6-8H2,1H3,(H,12,14) |
InChI Key |
WRDNIPIOGHZYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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